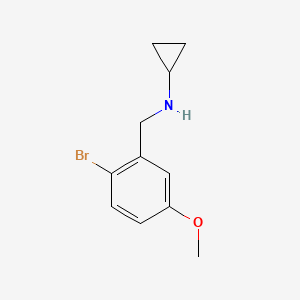

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

Descripción general

Descripción

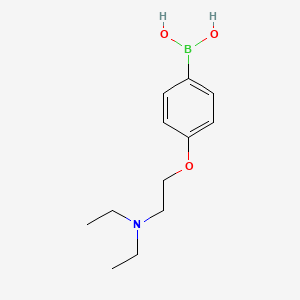

N-(2-bromo-5-methoxybenzyl)cyclopropanamine, also known as BMCP, is a cyclic amine compound used in a variety of scientific research applications. BMCP is a colorless, crystalline solid that is soluble in organic solvents. It is a versatile compound with many potential uses, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. BMCP is a relatively new compound, first synthesized in the early 2000s, and its applications are still being explored.

Aplicaciones Científicas De Investigación

Molecular and Functional Imaging Studies

Research has explored the use of related compounds in molecular imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These studies aim to understand the binding and distribution of hallucinogenic compounds and their congeners in the brain, offering insights into their psychotherapeutic potential and interaction with brain receptors, including serotonin 5-HT2A receptors. This approach facilitates the investigation of cerebral metabolism and perfusion effects induced by these compounds, potentially contributing to the development of new diagnostic and therapeutic strategies in neuroscience (Cumming et al., 2021).

Environmental Impact of Brominated Compounds

Studies have also focused on the environmental impact of brominated compounds, which are structurally related to "N-(2-bromo-5-methoxybenzyl)cyclopropanamine." These include investigations into the occurrence and effects of novel brominated flame retardants (NBFRs) in various environments. Research has documented the presence of such compounds in indoor air, dust, and consumer goods, raising concerns about their potential health risks due to their persistence and bioaccumulation properties. Efforts to understand the environmental distribution, human exposure risks, and ecological impacts of these substances are crucial for developing effective regulatory and mitigation strategies (Zuiderveen et al., 2020).

Bio-organometallic Chemistry for Therapeutic Applications

Recent advancements in bio-organometallic chemistry have explored the therapeutic applications of N-heterocyclic carbene (NHC)-metal complexes, including those with brominated constituents. These compounds exhibit significant potential as antimicrobial and anticancer agents. The design, synthesis, and characterization of NHC-metal complexes, alongside their bioactive properties, offer promising avenues for the development of new medications. This research underscores the importance of interdisciplinary approaches in drug discovery, combining elements of organic, inorganic, and medicinal chemistry to address unmet medical needs (Patil et al., 2020).

Propiedades

IUPAC Name |

N-[(2-bromo-5-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYCGEPAJBICEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-5-methoxybenzyl)cyclopropanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)